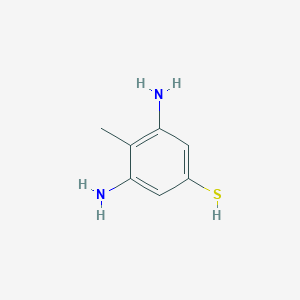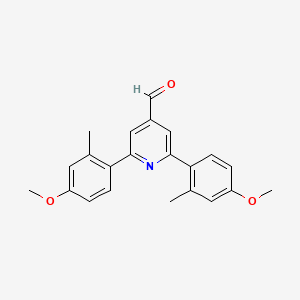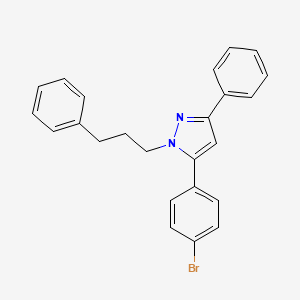
1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing three carbon atoms and two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group at the 5-position, a phenyl group at the 3-position, and a phenylpropyl group at the 1-position
Métodos De Preparación
The synthesis of 1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate hydrazines with α,β-unsaturated carbonyl compounds. For instance, the reaction of 4-bromophenylhydrazine with 1,3-diphenylprop-2-en-1-one under acidic or basic conditions can yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding pyrazole oxides or reduction reactions to yield pyrazoline derivatives.
Coupling Reactions: The phenyl groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar compounds to 1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- include other pyrazole derivatives with different substituents at the 1, 3, and 5 positions. Examples include:
1H-Pyrazole, 3,5-diphenyl-1-(3-phenylpropyl)-: Lacks the bromophenyl group, resulting in different chemical reactivity and biological activity.
1H-Pyrazole, 5-(4-chlorophenyl)-3-phenyl-1-(3-phenylpropyl)-: Contains a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and applications.
Propiedades
Número CAS |
686776-92-1 |
|---|---|
Fórmula molecular |
C24H21BrN2 |
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)pyrazole |
InChI |
InChI=1S/C24H21BrN2/c25-22-15-13-21(14-16-22)24-18-23(20-11-5-2-6-12-20)26-27(24)17-7-10-19-8-3-1-4-9-19/h1-6,8-9,11-16,18H,7,10,17H2 |
Clave InChI |
NTBCCRJARGFTDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCN2C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12526963.png)
![Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B12526967.png)
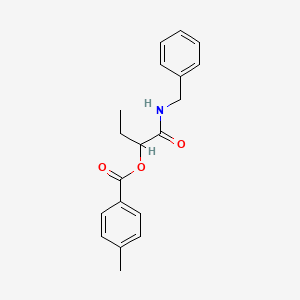
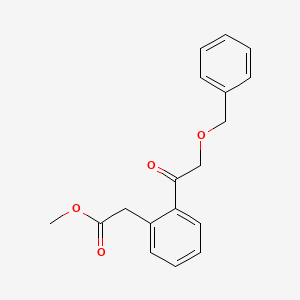
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12527003.png)
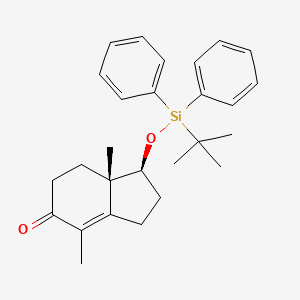

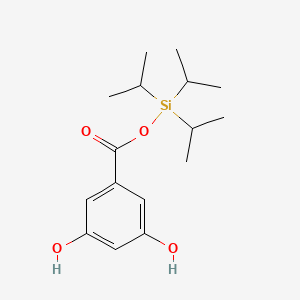
![acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol](/img/structure/B12527026.png)
![5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene](/img/structure/B12527027.png)
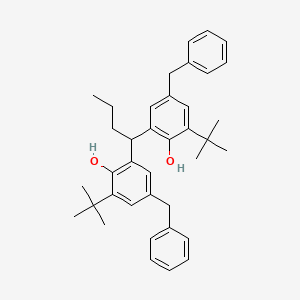
![4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12527030.png)
